molecular formula C5H6FN3S B8759624 5-Fluoro-2-(methylthio)pyrimidin-4-amine

5-Fluoro-2-(methylthio)pyrimidin-4-amine

Cat. No.: B8759624
M. Wt: 159.19 g/mol
InChI Key: ZUSYTELDTZZXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3S and a molecular weight of 159.18 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylthio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The fluorine atom and methylthio group can enhance binding affinity and specificity to these targets. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both a fluorine atom and a methylthio group on the pyrimidine ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6FN3S

Molecular Weight

159.19 g/mol

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

ZUSYTELDTZZXSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-fluoropyrimidin-4-amine (15.50 grams (g), 105 millimoles (mmol)) in ethyl alcohol (EtOH; 420 milliliters (mL)) was added sodium thiomethoxide (NaSCH3; 9.20 g, 131 mmol), and the resulting turbid mixture was warmed to reflux and stirred for 3 hours (h). The reaction mixture was cooled to room temperature, the solvent evaporated, and the residue partitioned between ethyl acetate (EtOAc; 250 mL) and water (H2O; 250 mL). The phases were separated, and the aqueous phase was extracted with additional EtOAc (100 mL). The organic phases were combined, dried over sodium sulfate (Na2SO4), filtered, and concentrated to an off-white solid. The solid was purified by flash chromatography (330 g silica gel (SiO2); 0→30% EtOAc/hexanes) to give 5-fluoro-2-methylsulfanylpyrimidin-4-ylamine (16.38 g, 98%) as a white solid: mp 114-115° C.; 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=3.0 Hz, 1H), 5.29 (s, 2H), 2.50 (s, 3H); CIMS m/z 159 ([M]+).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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